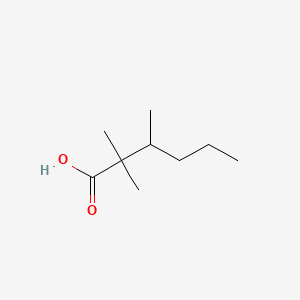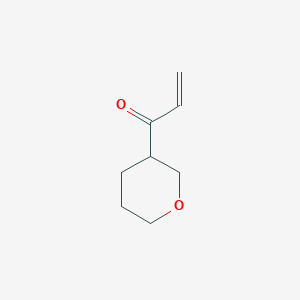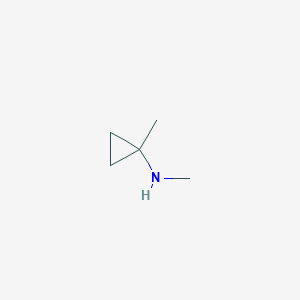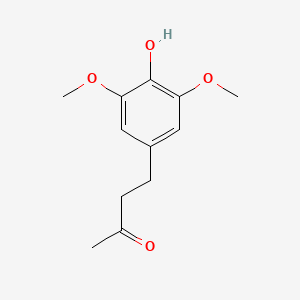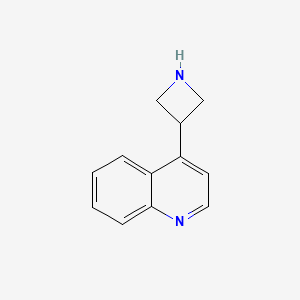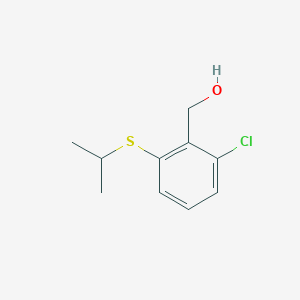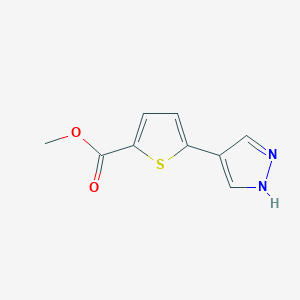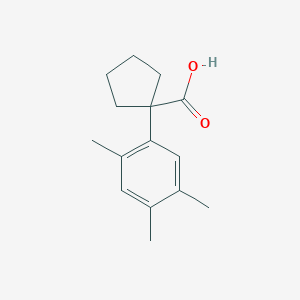
1-(2,4,5-Trimethylphenyl)cyclopentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4,5-Trimethylphenyl)cyclopentane-1-carboxylic acid is an organic compound characterized by a cyclopentane ring attached to a carboxylic acid group and a 2,4,5-trimethylphenyl group
Métodos De Preparación
The synthesis of 1-(2,4,5-Trimethylphenyl)cyclopentane-1-carboxylic acid typically involves the following steps:
Cyclopentane Ring Formation: The cyclopentane ring can be synthesized through various methods, including cycloaddition reactions or the reduction of cyclopentene derivatives.
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, temperature control, and pressure adjustments to enhance yield and purity.
Análisis De Reacciones Químicas
1-(2,4,5-Trimethylphenyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.
Aplicaciones Científicas De Investigación
1-(2,4,5-Trimethylphenyl)cyclopentane-1-carboxylic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(2,4,5-Trimethylphenyl)cyclopentane-1-carboxylic acid involves its interaction with molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, while the aromatic ring can engage in π-π interactions with other molecules . These interactions can influence the compound’s biological activity and its ability to modulate specific biochemical pathways .
Comparación Con Compuestos Similares
1-(2,4,5-Trimethylphenyl)cyclopentane-1-carboxylic acid can be compared with similar compounds such as:
1-(Trifluoromethyl)cyclopentane-1-carboxylic acid: This compound has a trifluoromethyl group instead of the trimethylphenyl group, which can significantly alter its chemical and physical properties.
Cyclopentane-1-carboxylic acid: Lacks the aromatic substitution, making it less complex and potentially less versatile in applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and potential for diverse applications.
Propiedades
Fórmula molecular |
C15H20O2 |
|---|---|
Peso molecular |
232.32 g/mol |
Nombre IUPAC |
1-(2,4,5-trimethylphenyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C15H20O2/c1-10-8-12(3)13(9-11(10)2)15(14(16)17)6-4-5-7-15/h8-9H,4-7H2,1-3H3,(H,16,17) |
Clave InChI |
CBQLAPKXQAIXLL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1C)C2(CCCC2)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


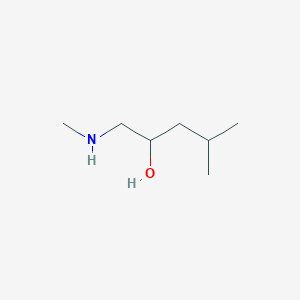
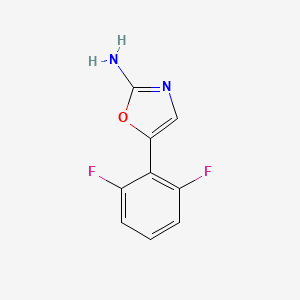
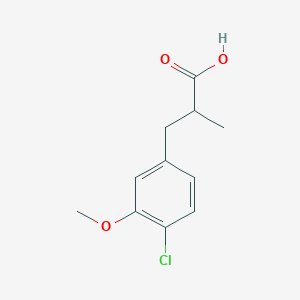
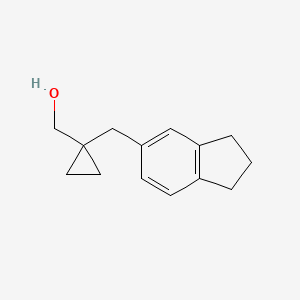
![(1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropyl)methanol](/img/structure/B15322857.png)
